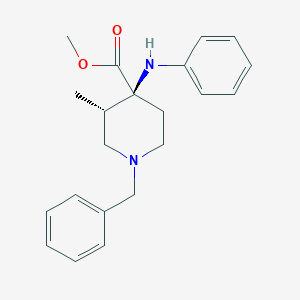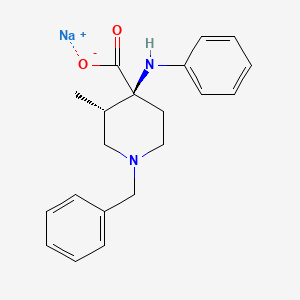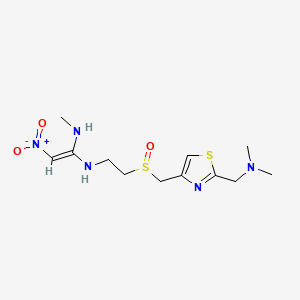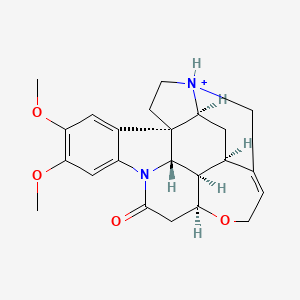
Voriconazole-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Voriconazole-13C3 is a labeled variant of voriconazole, a triazole antifungal medication used to treat serious fungal infections. The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, which is often used in research to trace the metabolic pathways and interactions of the compound within biological systems. Voriconazole is known for its effectiveness against a broad spectrum of fungal pathogens, including Aspergillus and Candida species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of voriconazole-13C3 involves the incorporation of carbon-13 labeled precursors into the standard synthetic route of voriconazole. The process typically starts with the preparation of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Key steps include:
Formation of the triazole ring: This involves the reaction of a labeled precursor with other reagents to form the triazole ring, a core structure in voriconazole.
Introduction of fluorine atoms: Fluorine atoms are introduced through halogenation reactions, which are crucial for the antifungal activity of the compound.
Final assembly: The labeled intermediates are combined under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of labeled intermediates: Using carbon-13 labeled starting materials.
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Purification and quality control: Employing techniques such as chromatography and spectroscopy to ensure the product meets the required standards
Analyse Des Réactions Chimiques
Types of Reactions
Voriconazole-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites, which are studied to understand its metabolic pathways.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Halogen atoms in the molecule can be substituted with other groups to study the structure-activity relationship.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are analyzed to understand the compound’s pharmacokinetics and pharmacodynamics .
Applications De Recherche Scientifique
Voriconazole-13C3 is widely used in scientific research, particularly in:
Pharmacokinetic studies: To trace the absorption, distribution, metabolism, and excretion of voriconazole in the body.
Metabolic pathway analysis: Using carbon-13 labeling to identify and quantify metabolites.
Drug interaction studies: To understand how voriconazole interacts with other medications.
Biological research: Investigating the compound’s effects on fungal cells and its mechanism of action.
Industrial applications: In the development of new antifungal agents and formulations
Mécanisme D'action
Voriconazole-13C3 exerts its antifungal effects by inhibiting the enzyme 14-alpha sterol demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets include various species of Aspergillus and Candida, among others .
Comparaison Avec Des Composés Similaires
Voriconazole-13C3 is compared with other triazole antifungal agents such as:
Fluconazole: Voriconazole has a broader spectrum of activity and is effective against fluconazole-resistant strains.
Itraconazole: Voriconazole has better bioavailability and fewer absorption issues.
Posaconazole: Both have broad-spectrum activity, but voriconazole is often preferred for its pharmacokinetic properties.
This compound is unique due to its carbon-13 labeling, which allows for detailed metabolic studies that are not possible with other compounds .
Propriétés
Numéro CAS |
1261395-15-6 |
|---|---|
Formule moléculaire |
C₁₅¹³CH₁₁D₃F₃N₅O |
Poids moléculaire |
353.32 |
Synonymes |
(αR,βS)-α-(2,4-Difluorophenyl)-5-fluoro-β-(methyl-13C3)-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; DRG 0301-13C3; UK-109496-13C3; VRC-13C3; Vfend-13C3; Voriconazol-13C3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

